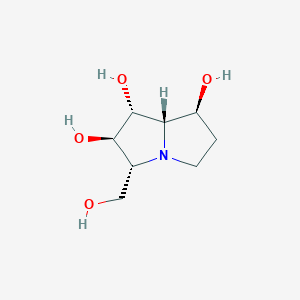

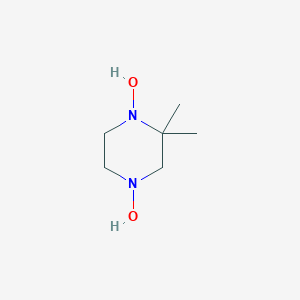

![molecular formula C7H5ClN2 B040424 6-クロロイミダゾ[1,2-a]ピリジン CAS No. 6188-25-6](/img/structure/B40424.png)

6-クロロイミダゾ[1,2-a]ピリジン

概要

説明

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine and related derivatives has been explored through various methods. For instance, Rousseau and Robins (1965) developed a new route for synthesizing 4-chloroimidazo[4,5-c]pyridine, which is closely related to 6-Chloroimidazo[1,2-a]pyridine (Rousseau & Robins, 1965). Additionally, Enguehard et al. (2003) reported efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine derivatives has been a subject of study. For example, Enguehard et al. (2003) described the crystal structure for 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-Chloroimidazo[1,2-a]pyridine (Enguehard et al., 2003).

Chemical Reactions and Properties

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, leading to the formation of diverse compounds. A study by Liu et al. (2015) illustrated the NH2CN-promoted integration of domino sequences for constructing 6-iodo-3-methylthioimidazo[1,2-a]pyridines (Liu et al., 2015). Similarly, Delaye et al. (2017) developed an efficient method for regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridine using Suzuki-Miyaura and Sonogashira cross-coupling reactions (Delaye et al., 2017).

Physical Properties Analysis

The physical properties of 6-Chloroimidazo[1,2-a]pyridine and its derivatives are closely linked to their molecular structure. For example, the study on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine by Antuf’eva et al. (2018) included analysis of IR and 1Н NMR spectroscopy, and X-ray diffraction, which are essential for understanding the physical properties of these compounds (Antuf’eva et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[1,2-a]pyridine derivatives are diverse. A study by Taha et al. (2016) synthesized various 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated their chemical properties, including antiglycation, antioxidant, and β-glucuronidase potential (Taha et al., 2016).

科学的研究の応用

pH モニタリングのための蛍光プローブ

6-クロロイミダゾ[1,2-a]ピリジン-2-カルボン酸: , 6-クロロイミダゾ[1,2-a]ピリジンの誘導体は、生物系におけるpH変化をモニタリングするための蛍光プローブとして利用されてきました。 この化合物は、優れた可逆性と迅速な応答時間とともに、高い選択性と感度を示し、細胞環境におけるpH変動をリアルタイムで画像化するために理想的です .

医薬品中間体

この化合物は、医薬品合成において貴重な中間体として役立ちます。 その構造特性により、様々な薬理活性分子を創製することができ、新薬や治療薬の開発に貢献しています .

有機合成

6-クロロイミダゾ[1,2-a]ピリジンは、有機化学合成中間体として、複雑な有機分子の構築に使用されています。 その反応性により、様々な化学構造を形成することができ、医薬品化学や材料科学でさらに利用できます .

生物学的および薬理学的活性

その窒素架橋頭部ヘテロ環構造により、6-クロロイミダゾ[1,2-a]ピリジンは、広範な生物学的および薬理学的活性を示しています。 生化学研究では、新しい治療法を探求し、生物学的メカニズムを理解するために、よく使用されています .

蛍光イメージングの開発

この化合物の光学特性により、蛍光プローブの設計に適しています。 これらのプローブは、非侵襲的、高感度、および選択的なイメージングアプリケーションのために、生物医学科学と生物学において非常に重要です .

化学センシング

6-クロロイミダゾ[1,2-a]ピリジンベースのプローブは、その優れた光学特性により、様々なイオンや分子を検出するために合成されてきました。 環境モニタリングと診断に特に役立ちます .

作用機序

Target of Action

It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Mode of Action

The compound interacts with its targets by binding to them and causing a change in their function. This interaction is highly selective and sensitive, and it has a brilliant reversibility . The compound’s mode of action is primarily through its ability to detect changes in pH value, particularly in acidic conditions (3.0–7.0) .

Biochemical Pathways

It’s known that the compound has been used to detect changes in ph value, suggesting that it may interact with biochemical pathways related to ph regulation .

Pharmacokinetics

The compound is known to have high selectivity and sensitivity, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the action of 6-Chloroimidazo[1,2-a]pyridine is the detection of changes in pH value. The compound has been successfully applied to detect intracellular H+ in yeast, demonstrating its utility in real-time imaging of pH changes .

Action Environment

The action of 6-Chloroimidazo[1,2-a]pyridine is influenced by the pH of the environment. The compound is effective in acidic conditions (pH 3.0–7.0), and its action may be less effective or ineffective in environments outside this pH range .

Safety and Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

将来の方向性

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

特性

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGYCZJSVFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377406 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6188-25-6 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?

A1: Several synthetic approaches have been explored for 6-chloroimidazo[1,2-a]pyridine and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield 6-chloroimidazo[1,2-a]pyridine-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.

Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?

A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of 6-chloroimidazo[1,2-a]pyridine. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.

Q3: Are there any reported applications of 6-chloroimidazo[1,2-a]pyridine derivatives as fluorescent probes?

A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.

Q4: What are the advantages of using microwave-assisted synthesis in the context of 6-chloroimidazo[1,2-a]pyridine synthesis?

A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving 6-chloroimidazo[1,2-a]pyridine. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

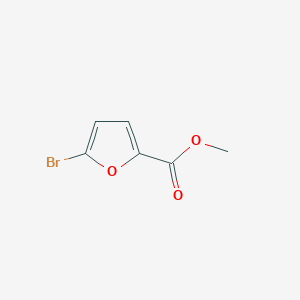

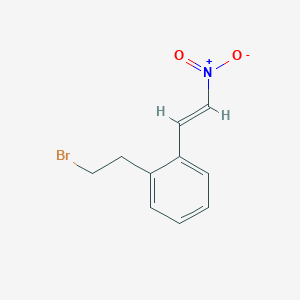

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

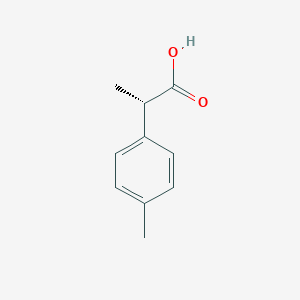

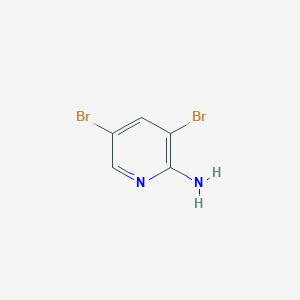

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

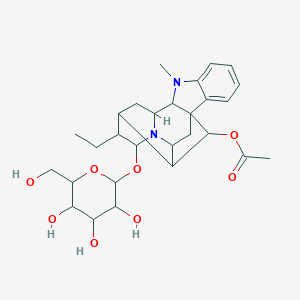

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

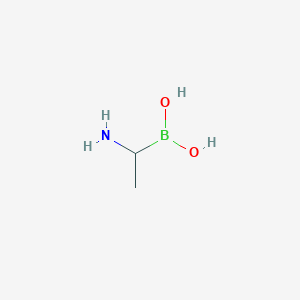

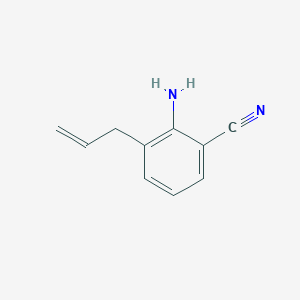

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)